molecular formula C8H12ClF2NO2 B2978284 Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride CAS No. 2243510-17-8

Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride

Cat. No.: B2978284
CAS No.: 2243510-17-8
M. Wt: 227.64
InChI Key: ZGVDHVZHEIPNFF-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with a cyclopropane ring fused to a piperidine-like system. The molecule incorporates two fluorine atoms at the 2,2-positions and a methyl ester group at the 4-carboxylate position, with the hydrochloride salt enhancing solubility for pharmaceutical applications.

Properties

IUPAC Name

methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2NO2.ClH/c1-13-6(12)5-7(2-3-11-5)4-8(7,9)10;/h5,11H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVDHVZHEIPNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(CCN1)CC2(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243510-17-8
Record name methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a difluoromethylated cyclopropane derivative with an azomethine ylide, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts such as copper complexes and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroamines. Substitution reactions can result in the formation of various substituted spirocyclic compounds .

Scientific Research Applications

Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, potentially inhibiting their activity. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a promising candidate for further pharmacological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of 5-azaspiro[2.4]heptane derivatives. Key structural variations among analogues include:

  • Substituents : Fluorine, methoxy, or bromine groups at specific positions.
  • Functional groups : Carboxylate esters, tert-butyl carbamates, or thia/oxa heteroatoms.
Table 1: Comparative Analysis of Selected 5-Azaspiro[2.4]heptane Derivatives
Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate hydrochloride C₈H₁₀F₂NO₂·HCl 2,2-difluoro; methyl ester; HCl salt ~226.46* High rigidity; potential CNS drug candidate
(S)-Methyl 5-azaspiro[2.4]heptane-6-carboxylate hydrochloride C₈H₁₂ClNO₂ Cyclopropyl; methyl ester; HCl salt 191.66 Intermediate in peptidomimetics
7-Fluoro-5-azaspiro[2.4]heptane hydrochloride C₆H₁₁ClFN 7-fluoro; HCl salt 151.61 Building block for kinase inhibitors
tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide C₉H₁₅NO₅S 6-oxa; 5-thia; tert-butyl ester 249.29 Sulfone-containing scaffold for protease inhibitors

*Calculated based on molecular formula.

Notes and Considerations

Storage and Handling : Many spirocyclic hydrochlorides (e.g., ) are hygroscopic and require desiccated storage .

Fluorine in Drug Design : Fluorination improves metabolic stability and binding affinity but may introduce synthetic challenges (e.g., regiospecific fluorination) .

Structural Similarity Metrics : Computational methods (e.g., Tanimoto coefficient) highlight >70% similarity between the title compound and ’s derivative, suggesting overlapping applications in virtual screening .

Q & A

Q. What formulation strategies enhance solubility for in vivo studies?

  • Methodological Answer : Optimize via experimental design (DoE) :
  • Hydrogel matrices (e.g., poloxamer-based) for controlled release.
  • Co-solvent systems (PEG-400/water) to improve aqueous solubility.
  • Particle size reduction (nanomilling) validated by dynamic light scattering (DLS) .

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